molecular formula C23H24N2O5S B3014143 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide CAS No. 1207052-09-2

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide

Cat. No.: B3014143
CAS No.: 1207052-09-2
M. Wt: 440.51
InChI Key: PCYZEJFAJQNMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a furan ring, a pyrrolidine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the furan ring using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated furan intermediate with o-tolylamine to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan or benzamide rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(morpholin-4-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide
  • 2-((5-(piperidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide
  • 2-((5-(pyrrolidin-1-ylsulfonyl)thiophene-2-yl)methoxy)-N-(o-tolyl)benzamide

Uniqueness

Compared to similar compounds, 2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17-8-2-4-10-20(17)24-23(26)19-9-3-5-11-21(19)29-16-18-12-13-22(30-18)31(27,28)25-14-6-7-15-25/h2-5,8-13H,6-7,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZEJFAJQNMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=CC=C(O3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.